

Technical Guide: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1290883

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1-Bromo-3-(2,2,2-trifluoroethoxy)benzene**, a key chemical intermediate in various research and development applications. This document outlines its chemical properties, synthesis protocols, and its role in relevant biological pathways, offering a valuable resource for professionals in the field.

Chemical and Physical Properties

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a substituted aromatic compound with the CAS Number 888327-41-1.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Reference
CAS Number	888327-41-1	[1] [2]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1] [2]
Molecular Weight	255.03 g/mol	[1] [2]
Physical Form	Liquid	
Purity	Typically ≥97%	
InChI Key	DMRXIXTWYWJIPR-UHFFFAOYSA-N	
Storage Temperature	Ambient	

Experimental Protocols

The following section details a standard laboratory-scale synthesis of **1-Bromo-3-(2,2,2-trifluoroethoxy)benzene**, a crucial procedure for researchers requiring this compound for their work.

Synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

This protocol describes the Williamson ether synthesis, a common and effective method for preparing aryl ethers.

Materials:

- 3-Bromophenol
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Potassium carbonate (K₂CO₃)
- Acetone
- Dichloromethane
- Magnesium sulfate (MgSO₄)

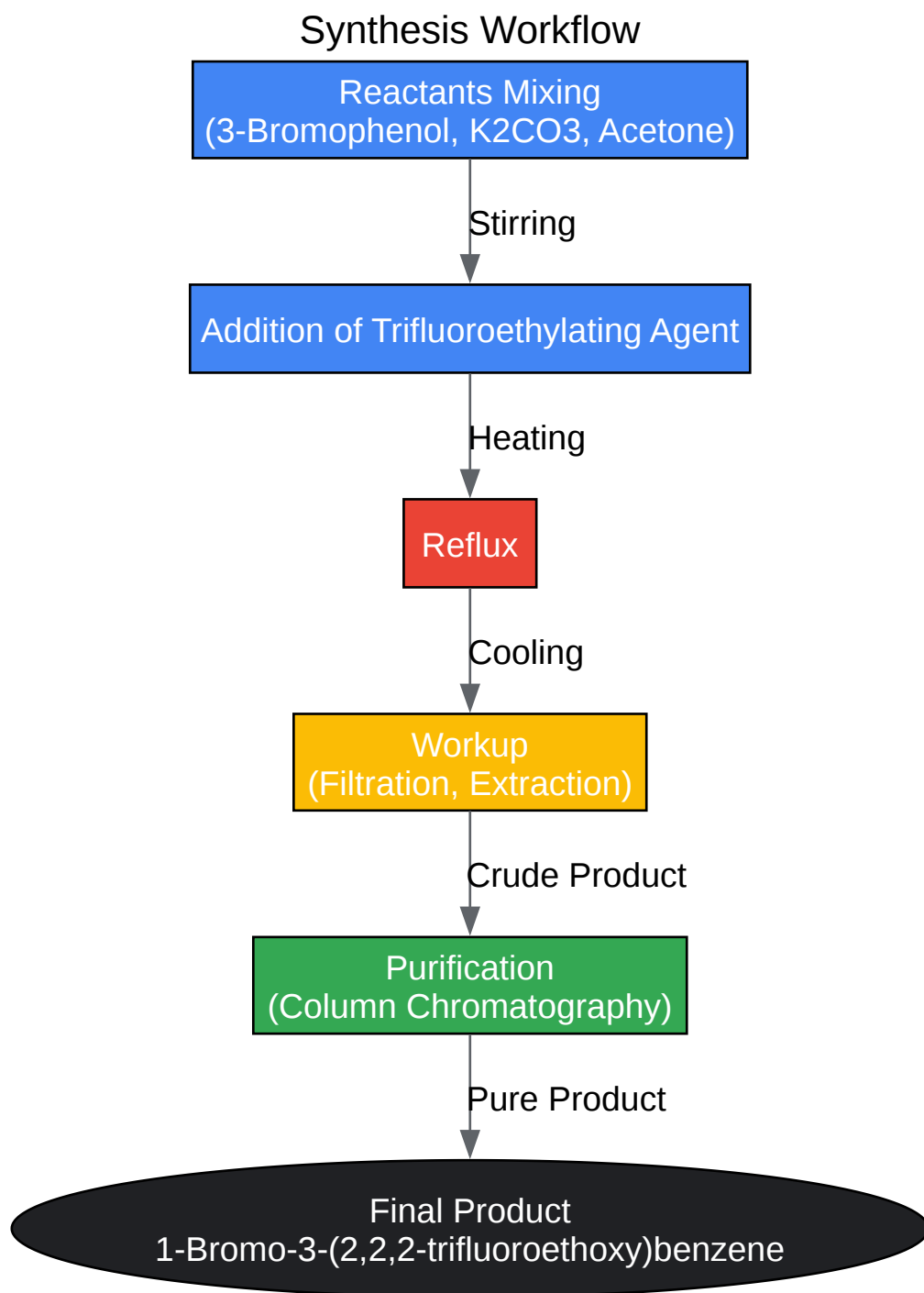
- Round-bottom flask
- Reflux condenser
- Stirring plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **1-Bromo-3-(2,2,2-trifluoroethoxy)benzene**.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of **1-Bromo-3-(2,2,2-trifluoroethoxy)benzene**.

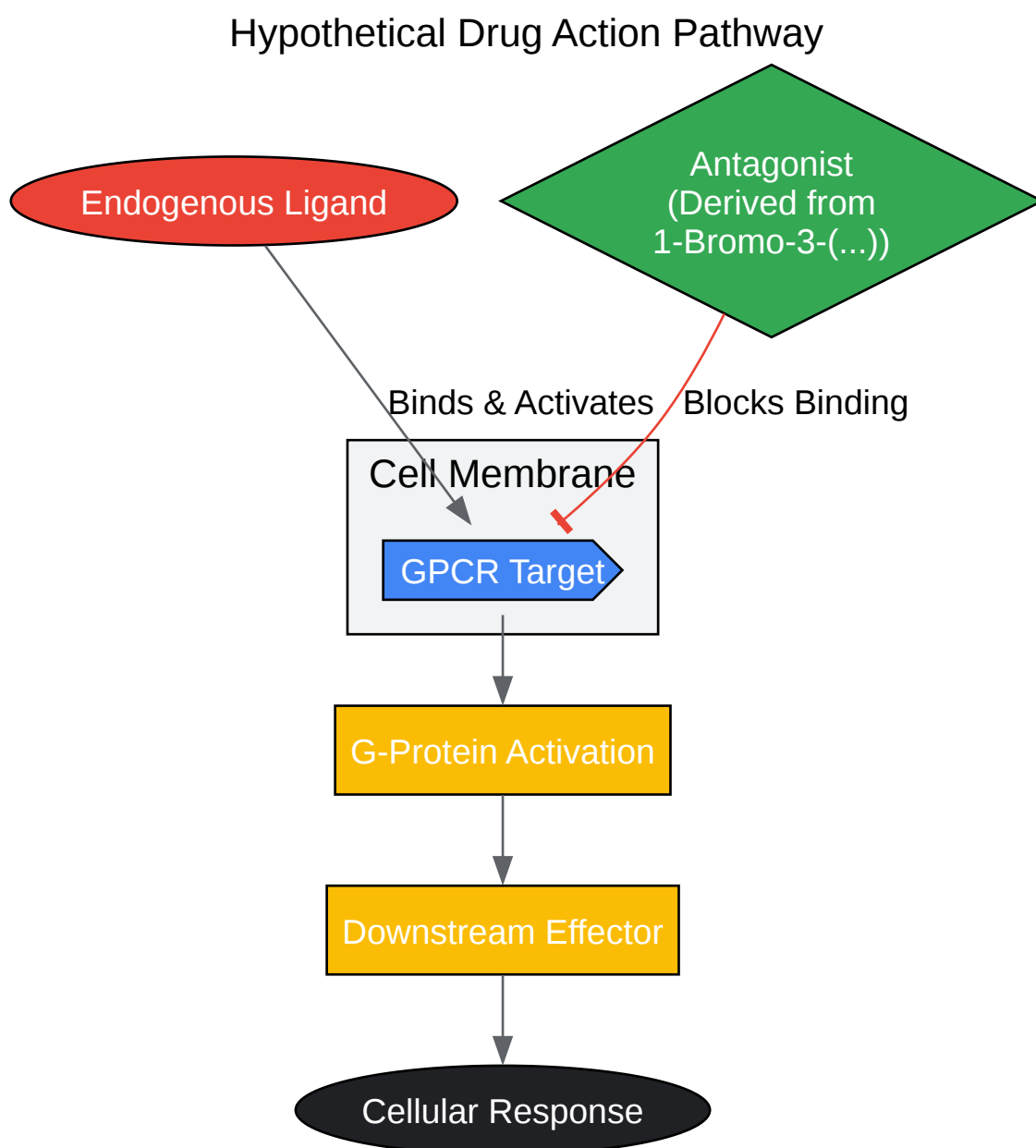


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Caption: Workflow for the synthesis and purification of the target compound.

Application in Drug Discovery: A Hypothetical Signaling Pathway

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene is a valuable building block in the synthesis of more complex molecules, including potential drug candidates. Its structure can be incorporated into compounds designed to interact with specific biological targets. The diagram below represents a hypothetical signaling pathway where a derivative of this compound could act as an antagonist.



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Caption: A potential mechanism of action for a drug candidate.

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References

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